molecular formula C11H16N2O4 B2712967 rac-(2R,3R)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid, trans CAS No. 1807895-92-6

rac-(2R,3R)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid, trans

Cat. No.: B2712967
CAS No.: 1807895-92-6
M. Wt: 240.259
InChI Key: KVJAVNHHFPQJPU-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound rac-(2R,3R)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid, trans is a chiral heterocyclic molecule featuring an oxolane (tetrahydrofuran) ring fused to a pyrazole moiety. Its molecular formula is C₁₁H₁₆N₂O₃, with a molecular weight of 210.23 g/mol . The pyrazole ring at position 4 of the oxolane is substituted with a 2-methoxyethyl group, which enhances solubility compared to simpler alkyl substituents.

The trans configuration of the oxolane-carboxylic acid backbone ensures stereochemical stability, a critical factor in drug design. Its purity is typically ≥95%, as reported in commercial building block catalogs .

Properties

IUPAC Name

(2R,3R)-2-[1-(2-methoxyethyl)pyrazol-4-yl]oxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-16-5-3-13-7-8(6-12-13)10-9(11(14)15)2-4-17-10/h6-7,9-10H,2-5H2,1H3,(H,14,15)/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJAVNHHFPQJPU-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C=N1)C2C(CCO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C=C(C=N1)[C@H]2[C@@H](CCO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound rac-(2R,3R)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid, trans, is a synthetic organic molecule with potential biological activity. Its structure incorporates a pyrazole moiety, which is known for its diverse pharmacological properties. This article will explore its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H19N3O4
  • Molar Mass : 281.31 g/mol
  • CAS Number : 1969288-26-3

The biological activity of rac-(2R,3R)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's pyrazole ring can facilitate binding to specific proteins involved in signaling pathways.

Potential Targets:

  • Fatty Acid Amide Hydrolase (FAAH) : Inhibitors of FAAH have shown promise in modulating pain and inflammation pathways. The compound may exhibit similar properties by influencing endocannabinoid levels in the nervous system .
  • G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, which are critical in mediating various physiological responses .

Pharmacological Effects

Research indicates that compounds with similar structures to rac-(2R,3R)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid exhibit the following activities:

  • Anti-inflammatory : Compounds targeting FAAH have been shown to reduce inflammation in animal models .
  • Analgesic : Evidence suggests that FAAH inhibitors can alleviate pain by increasing levels of endogenous cannabinoids .
  • Neuroprotective : By modulating lipid signaling pathways, these compounds may provide neuroprotection against various insults .

Study 1: FAAH Inhibition and Pain Modulation

A study conducted on a related FAAH inhibitor demonstrated significant analgesic effects in rat models of neuropathic pain. The compound increased levels of anandamide and other fatty acid amides, leading to reduced pain sensitivity .

Study 2: Inflammatory Response

In another study assessing the anti-inflammatory properties of similar compounds, it was found that they effectively reduced edema and inflammatory markers in carrageenan-induced paw edema models in rats. This suggests that the compound could potentially be developed as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryFAAH inhibition
AnalgesicIncreased endocannabinoids
NeuroprotectiveModulation of lipid signaling

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in substituents on the pyrazole ring or modifications to the oxolane-carboxylic acid backbone. Below is a comparative analysis based on molecular structure, physicochemical data, and functional implications:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Pyrazole Purity Key Differences vs. Target Compound
Target: rac-(2R,3R)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid, trans C₁₁H₁₆N₂O₃ 210.23 2-Methoxyethyl ≥95% Reference compound
rac-(2R,3R)-2-(1-Methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid, trans C₁₀H₁₄N₂O₃ 210.20 Methyl ≥95% Smaller substituent; reduced hydrophilicity
trans-2-(Trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic Acid C₁₁H₁₆N₂O₃ 224.25 Trimethyl N/A Increased steric hindrance; altered lipophilicity
rac-(2R,3R)-2-(1-Benzyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid C₁₅H₁₆N₂O₃ 272.31 Benzyl ≥95% Bulky aromatic group; higher molecular weight
rac-(2R,3R)-2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid C₁₆H₁₈N₂O₃ 286.33 3,5-Dimethyl, Phenyl ≥95% Enhanced steric/electronic effects
Key Observations:

Substituent Effects: The 2-methoxyethyl group in the target compound improves aqueous solubility compared to methyl or trimethyl substituents due to its polar ether linkage .

Stereochemical Considerations :

  • All analogs share the trans configuration at the oxolane ring, ensuring consistent spatial orientation of the carboxylic acid group, which is critical for interactions with biological targets .

Purity and Stability :

  • Most analogs are synthesized with ≥95% purity, suggesting robust synthetic protocols for oxolane-pyrazole derivatives .

Functional Implications

Solubility and Bioavailability :

  • The 2-methoxyethyl group in the target compound likely enhances solubility in polar solvents compared to its methyl-substituted analog (C₁₀H₁₄N₂O₃) .
  • Benzyl or phenyl substituents (e.g., C₁₅H₁₆N₂O₃) may favor lipid membranes but could limit aqueous solubility .

Synthetic Utility :

  • The trimethyl-substituted analog (C₁₁H₁₆N₂O₃) may serve as a precursor for further functionalization due to its reactive methyl groups .
  • The target compound’s 2-methoxyethyl group offers a handle for conjugation or prodrug strategies .

Q & A

Q. How is the stereochemical configuration of rac-(2R,3R)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid, trans determined experimentally?

  • Methodological Answer : The stereochemistry is confirmed using X-ray crystallography to resolve the spatial arrangement of substituents on the oxolane ring. For example, analogous compounds (e.g., rac-(2R,3S)-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride) have been characterized via crystallography, revealing bond angles and torsional parameters critical for assigning R/S configurations . Alternatively, NMR spectroscopy (e.g., NOESY or J-coupling analysis) can differentiate trans vs. cis configurations by assessing spatial proximity of protons .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodological Answer : Synthesis typically involves:

Pyrazole Ring Formation : Cyclization of hydrazine derivatives with diketones or via Huisgen cycloaddition for 1,2,3-triazole analogs (modified for pyrazole) .

Oxolane Ring Construction : Acid-catalyzed cyclization of diols or epoxide intermediates (e.g., using BF₃·Et₂O) to form the tetrahydrofuran ring .

Coupling Reactions : Mitsunobu or Ullmann-type coupling to attach the 2-methoxyethyl-substituted pyrazole to the oxolane core .
Reaction conditions (temperature, solvent, catalysts) are optimized using DOE (Design of Experiments) to maximize yield (>70%) and purity (>95%) .

Q. What analytical techniques validate the purity and structural identity of this compound?

  • Methodological Answer :
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>95%) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .
  • NMR (¹H/¹³C) : Assign peaks for methoxyethyl (-OCH₂CH₂OCH₃), pyrazole (C4-H), and carboxylic acid (-COOH) groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent). To address:
  • Dose-Response Validation : Test compound solubility in DMSO/PBS mixtures to rule out precipitation artifacts .
  • Target Engagement Assays : Use Surface Plasmon Resonance (SPR) to measure direct binding affinity (KD) to receptors, avoiding interference from cellular metabolism .
  • Orthogonal Assays : Compare results from enzymatic inhibition (e.g., fluorescence-based) vs. cell-based (e.g., luciferase reporter) assays to confirm mechanism .

Q. What strategies improve the compound’s aqueous solubility for in vivo studies?

  • Methodological Answer :
  • Salt Formation : Convert the carboxylic acid to a sodium or dihydrochloride salt (e.g., as seen in related oxolane derivatives), increasing solubility by 10–100× .
  • Co-Solvents : Use PEG-400 or cyclodextrin complexes to enhance bioavailability .
  • pH Adjustment : Buffer solutions (pH 7.4) stabilize the ionized form of the carboxylic acid group .

Q. How can stability under varying storage conditions be systematically assessed?

  • Methodological Answer : Conduct accelerated stability studies :
  • Thermal Stress : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (e.g., carboxylic acid esterification or pyrazole oxidation) .
  • Light Exposure : ICH Q1B guidelines for photostability; use UV/Vis spectroscopy to detect chromophore formation .
  • Lyophilization : For long-term storage, lyophilize with trehalose to prevent hydrolysis of the oxolane ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.